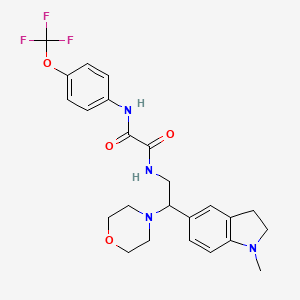

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Description

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by its unique structural features:

- N1-substituent: A 2-(1-methylindolin-5-yl)-2-morpholinoethyl group, combining an indoline core (with a methyl substituent) and a morpholine ring linked via an ethyl chain.

- N2-substituent: A 4-(trifluoromethoxy)phenyl group, featuring a trifluoromethoxy moiety known for enhancing metabolic stability and lipophilicity.

This compound’s design likely targets biological pathways involving protein-protein interactions or enzyme inhibition, given the oxalamide scaffold’s role in hydrogen bonding and conformational rigidity.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27F3N4O4/c1-30-9-8-17-14-16(2-7-20(17)30)21(31-10-12-34-13-11-31)15-28-22(32)23(33)29-18-3-5-19(6-4-18)35-24(25,26)27/h2-7,14,21H,8-13,15H2,1H3,(H,28,32)(H,29,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZCXTYHKATIIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound with a complex structure that includes an indoline moiety, a morpholino group, and a trifluoromethoxy-substituted phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and neuroprotection.

Chemical Structure and Properties

- Molecular Formula : C22H24F3N3O3

- Molecular Weight : 439.44 g/mol

- Key Structural Features :

- Indoline moiety

- Morpholinoethyl group

- Trifluoromethoxy-substituted phenyl ring

The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, which may influence its biological interactions and solubility profiles in various solvents.

This compound may exert its biological effects through interactions with specific molecular targets, such as enzymes and receptors involved in critical metabolic pathways. Preliminary studies suggest that it may:

- Inhibit Enzymatic Activity : The compound could potentially bind to enzymes involved in cancer cell proliferation, thereby inhibiting their activity.

- Modulate Neurotransmitter Receptors : It may interact with neurotransmitter systems, offering neuroprotective effects by influencing neurotransmitter dynamics .

Anticancer Potential

Several studies have explored the anticancer properties of compounds structurally similar to this compound. For instance, compounds with indoline structures have demonstrated significant cytotoxicity against various cancer cell lines. A comparative analysis is summarized in the table below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1,N2-bis(5-chloropyridin-2-yl)oxalamide | Contains chloropyridine groups | Anticancer properties |

| N1-(4-fluorophenyl)-N2-(2-(1-methylindolin-5-yl)oxalamide | Similar indoline structure | Potential anticancer activity |

| 4-(3-(4-ethoxyphenyl)-1,2,4-triazole | Related triazole derivative | Antimicrobial activity |

The unique combination of functional groups in this compound may enhance its solubility and bioavailability compared to other compounds, contributing to its distinctive biological profile and therapeutic applications.

Neuroprotective Effects

Research indicates that compounds with similar morpholino and indoline structures can exhibit neuroprotective effects. These effects are hypothesized to arise from the modulation of neurotransmitter systems, potentially offering protective benefits against neurodegenerative diseases. Further investigation into the binding affinities of this compound to neurotransmitter receptors is warranted .

Case Studies and Experimental Findings

Recent studies have utilized various techniques to evaluate the biological activity of this compound:

- Binding Affinity Studies : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to quantitatively assess the interactions between this compound and its biological targets.

- Cell Viability Assays : In vitro assays using cancer cell lines have shown promising results regarding the cytotoxic effects of this compound, indicating its potential as a lead candidate for further drug development.

Comparison with Similar Compounds

Structural Analogues

The following oxalamide derivatives share structural or functional similarities (Table 1):

Key Observations :

- Target Compound vs. BNM-III-170: The target lacks the guanidinomethyl group present in BNM-III-170, which is critical for binding to targets like CD4 in antiviral studies . However, its morpholinoethyl group may enhance solubility compared to BNM-III-170’s indane core.

- Target Compound vs. Compound 16/18 : The trifluoromethoxy group in the target provides greater metabolic stability than the methoxy or hydroxy groups in Compounds 16 and 18, which are prone to oxidative metabolism .

- Target Compound vs. Flavoring Agents : The 1-methylindolin-5-yl group distinguishes the target from flavoring oxalamides (e.g., 1768), which prioritize low toxicity over bioactivity. The trifluoromethoxy group also increases lipophilicity compared to dimethoxyphenyl substituents .

Pharmacological and Toxicological Data

Available data for structurally related oxalamides (Table 2):

Implications for the Target Compound :

- The morpholinoethyl group could improve solubility and reduce off-target interactions compared to guanidine-containing derivatives like BNM-III-170.

- Safety profiles may align with flavoring agents (NOEL ~100 mg/kg/day) if hydrolysis or glucuronidation dominates metabolism .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this oxalamide derivative?

The compound can be synthesized via a two-step coupling reaction. First, prepare the amine intermediates (e.g., 1-methylindolin-5-ethyl morpholine and 4-(trifluoromethoxy)aniline). Use oxalyl chloride or ethyl oxalyl chloride as the coupling agent in anhydrous THF at 0–5°C, followed by room-temperature stirring for 12–24 hours. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol . Confirm purity (>95%) via HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for structural confirmation?

- 1H/13C NMR : Analyze proton environments (e.g., trifluoromethoxy singlet at ~δ 7.5 ppm, morpholine protons at δ 3.5–3.7 ppm) .

- HRMS (ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 520.2143) with <2 ppm error .

- FT-IR : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

Q. How to design initial SAR studies for this compound?

Focus on modifying the indolinyl, morpholinoethyl, and trifluoromethoxyphenyl moieties. Replace morpholine with piperazine or thiomorpholine to assess steric/electronic effects. Substitute the trifluoromethoxy group with nitro or cyano groups to evaluate hydrophobic interactions. Synthesize analogs using parallel combinatorial chemistry and test in enzymatic assays (e.g., kinase inhibition) .

Advanced Research Questions

Q. How to troubleshoot low yields in the final coupling step?

Low yields may arise from incomplete activation of oxalyl chloride or competing side reactions. Optimize by:

- Using a 10% excess of oxalyl chloride under strict anhydrous conditions.

- Adding DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity .

- Monitoring reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1). If intermediates degrade, reduce reaction temperature to 0°C and shorten stirring time to 8 hours .

Q. How to resolve discrepancies in NMR data suggesting impurities?

Contaminants (e.g., unreacted starting materials or dimeric byproducts) can skew integration ratios. Perform:

- Prep-HPLC purification with a methanol/water gradient (60–90% methanol over 20 minutes).

- 2D NMR (COSY, HSQC) : Identify coupled protons and assign ambiguous peaks. For example, dimeric impurities may show additional NH peaks at δ 8.5–9.0 ppm .

- LC-MS/MS : Detect low-abundance impurities (<0.1%) and fragment ions to confirm structures .

Q. What strategies improve solubility for in vivo pharmacokinetic studies?

- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous administration.

- Salt formation : Convert the free base to a hydrochloride salt by treating with HCl in diethyl ether.

- Nanoparticle encapsulation : Use PLGA (poly(lactic-co-glycolic acid)) nanoparticles (150–200 nm diameter) to enhance bioavailability .

Q. How to validate target engagement in cellular models?

- Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, heat to 55°C for 3 minutes, and quantify target protein stability via Western blot.

- Competitive binding assays : Use a fluorescent probe (e.g., BODIPY-labeled inhibitor) to measure displacement IC50 values.

- CRISPR knockdown : Compare compound efficacy in wild-type vs. target gene-knockout cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.